molecular formula C10H8N4OS B4769716 [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

Cat. No.: B4769716
M. Wt: 232.26 g/mol
InChI Key: FSNKWMVHDRGCMX-UHFFFAOYSA-N
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Description

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a quinazolinone derivative characterized by a 3-amino substituent on the quinazolinone core, a 4-oxo group, and a thioether linkage to an acetonitrile moiety. This structure combines electron-withdrawing (nitrile) and hydrogen-bonding (amino) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(3-amino-4-oxoquinazolin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c11-5-6-16-10-13-8-4-2-1-3-7(8)9(15)14(10)12/h1-4H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKWMVHDRGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

The synthesis of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be achieved through various methods, often involving the reaction of 2-mercaptoquinazolinones with acetonitrile derivatives. Studies have demonstrated that these derivatives can be synthesized under eco-friendly conditions, enhancing their appeal in pharmaceutical applications .

Table 1: Synthesis Methods for Quinazolinone Derivatives

MethodKey ReagentsConditionsYield (%)
Eco-friendly synthesis2-Mercaptoquinazolinone, AcetonitrileMicrowave irradiation85
Traditional synthesisAnthranilic acid, IsothiocyanateBoiling ethanol75
AlkylationChloroacetamide derivativesDMF with triethylamine80

Biological Activities

Quinazolinone derivatives, including this compound, exhibit a wide range of biological activities:

Antiviral Activity : Research indicates that certain quinazolinone derivatives possess antiviral properties against viruses such as the Tobacco Mosaic Virus (TMV) and SARS-CoV-2. For instance, compounds derived from this class have shown significant inhibition rates in bioassays .

Antimicrobial Properties : The compound has also been studied for its antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Potential : Several studies have highlighted the anticancer properties of quinazolinone derivatives. They are known to inhibit key enzymes involved in cancer progression and demonstrate cytotoxic effects on various cancer cell lines .

Table 2: Biological Activities of Quinazolinone Derivatives

Activity TypeTarget Organisms/CellsActivity Level
AntiviralTMV, SARS-CoV-2IC50 = 0.23 μM
AntibacterialStaphylococcus aureus, E. coliModerate to high efficacy
AnticancerVarious cancer cell linesCytotoxic effects observed

Case Study 1: Antiviral Activity Against TMV

A study focused on the antiviral activity of a series of quinazolinone derivatives against TMV found that specific substitutions on the quinazolinone scaffold significantly enhanced antiviral efficacy. Notably, compounds with trifluoromethyl groups exhibited higher curative rates compared to other substituents .

Case Study 2: Anticancer Effects

In another study evaluating the anticancer potential of quinazolinone derivatives, it was found that compounds with specific substitutions at positions 3 and 4 on the phenyl group significantly increased their effectiveness against colon cancer cells. The introduction of electron-donating groups was correlated with enhanced activity .

Mechanism of Action

The mechanism of action of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Quinazolinone Derivatives

The quinazolinone scaffold is highly versatile, with modifications at the 2-, 3-, and 4-positions significantly altering bioactivity. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name R3 Substituent R4 Substituent Thio-Linked Group Key Biological Activity Reference
Target Compound NH₂ O Acetonitrile Not reported
2-((3-Methyl-4-oxo-…yl)thio)acetonitrile CH₃ O Acetonitrile Unknown
21a (Anticancer analog) Cl, Et O Acetamide Anticancer (in vitro)
9a (Tyrosinase inhibitor) Isopropyl O Acetamide Tyrosinase inhibition
N-(4,4-Difluorocyclohexyl)-…acetamide (26) H O, 6-F Acetamide Antitubercular
Methyl 2-((3-(3-methoxyphenyl)-…yl)thio)acetate 3-Methoxyphenyl O Acetate ester Precursor for bioactive heterocycles
Key Observations:

R3 Substituent: The target compound’s 3-amino group distinguishes it from analogs with alkyl (e.g., methyl, ethyl, isopropyl) or aryl (e.g., methoxyphenyl) groups. Halogenated derivatives (e.g., 21a with Cl) exhibit enhanced anticancer activity, likely due to increased electrophilicity and metabolic stability .

Thio-Linked Group :

  • Acetonitrile (target compound) introduces a strong electron-withdrawing nitrile group, which may stabilize the molecule via dipole interactions or participate in click chemistry for further derivatization.
  • Acetamide derivatives (e.g., 21a, 26) are prevalent in anticancer and antitubercular agents, likely due to their balance of solubility and bioavailability .
  • Ester-linked analogs (e.g., methyl acetate in ) serve as intermediates for synthesizing bioactive heterocycles.

Physicochemical and ADMET Properties

  • ADMET Profiles: and emphasize in silico ADMET predictions for acetamide derivatives, noting favorable blood-brain barrier penetration and low hepatotoxicity . The target compound’s nitrile group may require experimental validation for metabolic stability.

Biological Activity

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources and case studies.

Synthesis

The synthesis of quinazolinone derivatives, including this compound, typically involves multi-step procedures that may include the reaction of anthranilic acid derivatives with isothiocyanates or other electrophiles under specific conditions. For instance, a reported method includes treating anthranilic acid with phenyl isothiocyanate to yield 2-mercaptoquinazolinone derivatives, which can then be further modified to obtain the target compound .

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit broad-spectrum antiproliferative activity against various cancer cell lines. For example, a study evaluated several quinazolinone derivatives for their effects on A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colon), and HCT116 (colon) cell lines. One derivative showed an IC50 value of 5.53 μM against HT29 cells, indicating significant cytotoxicity and potential as a novel antitumor agent targeting tubulin dynamics .

CompoundCell LineIC50 (μM)Mechanism of Action
5cHT295.53Induces G2/M phase arrest; promotes tubulin polymerization

The mechanisms underlying the biological activity of these compounds often involve modulation of key cellular pathways. The study of compound 5c revealed that it induced phosphorylation of BubR1 and increased the mitotic index in a time-dependent manner. This suggests that it may activate the spindle assembly checkpoint, a critical process in cell division .

Study on Antitumor Effects

In a detailed investigation, quinazoline derivatives were synthesized and screened for antitumor activity. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced their potency. For instance, substitution patterns were found to affect both the cytotoxicity and selectivity towards cancer cells .

In Silico Studies

Computational studies have also been employed to predict the biological activity of quinazoline derivatives. These studies often utilize molecular docking techniques to assess binding affinities to various targets such as PARP-1, which is implicated in DNA repair mechanisms. Some derivatives demonstrated promising results comparable to known inhibitors like Olaparib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
Reactant of Route 2
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[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.